13,14-dihydro-15-keto-tetranor Prostaglandin F1beta
Overview
Description
13,14-Dihydro-15-keto-tetranor Prostaglandin F1.beta. is a major urinary metabolite of prostaglandin E2. It is excreted in guinea pig urine at a concentration range of 1.34-2.74 µg/kg . This compound is part of the prostaglandin family, which are lipid compounds derived enzymatically from fatty acids and have important functions in the body, including the regulation of inflammation, blood flow, and the formation of blood clots .
Mechanism of Action
Target of Action
It is a metabolite of prostaglandin d2 and E2 , which are known to interact with various prostaglandin receptors
Mode of Action
As a metabolite of prostaglandin d2 and E2 , it is likely to interact with prostaglandin receptors, leading to a cascade of intracellular events. More research is required to elucidate the precise interactions and resulting changes.
Biochemical Pathways
The compound is a product of the metabolic pathway involving the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15, producing 13,14-dihydro-15-keto prostaglandins . This pathway is common for several prostaglandins, including prostaglandin D2 and E2
Biochemical Analysis
Biochemical Properties
The metabolism of F series prostaglandins (PGs), including PGF1α and PGF2α, commonly begins with the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15, producing 13,14-dihydro-15-keto PGs . This process involves the interaction of 13,14-dihydro-15-keto-tetranor Prostaglandin F1beta with enzymes such as prostaglandin Δ13-reductase and 15-hydroxyprostaglandin dehydrogenase .
Metabolic Pathways
The metabolic pathway of this compound involves the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15, producing 13,14-dihydro-15-keto PGs . This process involves enzymes such as prostaglandin Δ13-reductase and 15-hydroxyprostaglandin dehydrogenase .
Preparation Methods
The preparation of 13,14-dihydro-15-keto-tetranor Prostaglandin F1.beta. involves several synthetic routes and reaction conditions. One common method includes the reduction of the double bond between carbon atoms 13 and 14 and the oxidation of the hydroxyl group at carbon 15 . The industrial production methods often involve the use of high-purity lipid standards and specific solvents such as ethanol, dimethyl sulfoxide (DMSO), and phosphate-buffered saline (PBS) at pH 7.2 .
Chemical Reactions Analysis
13,14-Dihydro-15-keto-tetranor Prostaglandin F1.beta. undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at carbon 15 can be oxidized to form a ketone.
Reduction: The double bond between carbon atoms 13 and 14 can be reduced.
Substitution: Functional groups can be substituted at various positions on the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include various oxidized and reduced forms of the compound .
Scientific Research Applications
13,14-Dihydro-15-keto-tetranor Prostaglandin F1.beta. has several scientific research applications:
Comparison with Similar Compounds
13,14-Dihydro-15-keto-tetranor Prostaglandin F1.beta. can be compared with other similar compounds such as:
13,14-Dihydro-15-keto-tetranor Prostaglandin D2: A metabolite of prostaglandin D2, used as a biomarker for studying prostaglandin D2-related diseases.
13,14-Dihydro-15-keto-tetranor Prostaglandin E2: A potential metabolite of prostaglandin E2, involved in various metabolic pathways.
13,14-Dihydro-15-keto Prostaglandin F1.alpha.: Another metabolite of prostaglandin F1.alpha., used as a marker for in vivo production of prostaglandin F1.alpha..
The uniqueness of 13,14-dihydro-15-keto-tetranor Prostaglandin F1.beta. lies in its specific role as a major urinary metabolite of prostaglandin E2 and its applications in scientific research.
Properties
IUPAC Name |
3-[(1R,2R,3R,5R)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-15,18-19H,2-10H2,1H3,(H,20,21)/t12-,13-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZLUZTVNFGFMX-KBUPBQIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(C1CCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](C[C@H]([C@@H]1CCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901137152 | |
Record name | Cyclopentanepropanoic acid, 3,5-dihydroxy-2-(3-oxooctyl)-, [1R-(1α,2β,3α,5β)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901137152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23015-45-4 | |
Record name | Cyclopentanepropanoic acid, 3,5-dihydroxy-2-(3-oxooctyl)-, [1R-(1α,2β,3α,5β)]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23015-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanepropanoic acid, 3,5-dihydroxy-2-(3-oxooctyl)-, [1R-(1α,2β,3α,5β)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901137152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.